molecular formula C8H17NO B14873609 (1,5,5-Trimethylpyrrolidin-3-yl)methanol

(1,5,5-Trimethylpyrrolidin-3-yl)methanol

Cat. No.: B14873609
M. Wt: 143.23 g/mol
InChI Key: CHBISKAQNIJREV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,5,5-Trimethylpyrrolidin-3-yl)methanol: is a chemical compound with the molecular formula C8H17NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its unique structural features, which include a pyrrolidine ring substituted with three methyl groups and a hydroxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,5,5-Trimethylpyrrolidin-3-yl)methanol typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation. This method uses a metal catalyst like palladium on carbon (Pd/C) under hydrogen gas pressure to reduce the precursor compound. The process is optimized for large-scale production, ensuring consistency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: (1,5,5-Trimethylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (1,5,5-Trimethylpyrrolidin-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of (1,5,5-Trimethylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: (1,5,5-Trimethylpyrrolidin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it particularly useful in certain synthetic and industrial applications .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(1,5,5-trimethylpyrrolidin-3-yl)methanol

InChI

InChI=1S/C8H17NO/c1-8(2)4-7(6-10)5-9(8)3/h7,10H,4-6H2,1-3H3

InChI Key

CHBISKAQNIJREV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CN1C)CO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.